3,4-Dichloro-alpha-chlorobenzaldoxime
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Overview
Description
3,4-Dichloro-alpha-chlorobenzaldoxime is an organic compound with the molecular formula C7H4Cl3NO. It belongs to the oxime class of organic compounds and is characterized by the presence of two chlorine atoms and an aminooxy group. This compound is a solid with a white to yellow color and has a faint aroma. It is sparingly soluble in water but can be dissolved in organic solvents such as alcohols and ethers .
Preparation Methods
The synthesis of 3,4-Dichloro-alpha-chlorobenzaldoxime typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde.
Oximation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Chlorination: The resulting oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the alpha-chloro group, yielding this compound
Chemical Reactions Analysis
3,4-Dichloro-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield 3,4-dichlorobenzaldehyde and hydroxylamine
Scientific Research Applications
3,4-Dichloro-alpha-chlorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-alpha-chlorobenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chlorine atoms enhance the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
3,4-Dichloro-alpha-chlorobenzaldoxime can be compared with other similar compounds such as:
3,4-Dichlorobenzaldehyde: Lacks the oxime group and is less reactive.
3,4-Dichlorobenzyl alcohol: Contains a hydroxyl group instead of an oxime group, leading to different reactivity and applications.
3,4-Dichlorophenylhydrazine: Contains a hydrazine group, which imparts different chemical properties and reactivity
Properties
IUPAC Name |
(1Z)-3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNXOIXXBQUEZ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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